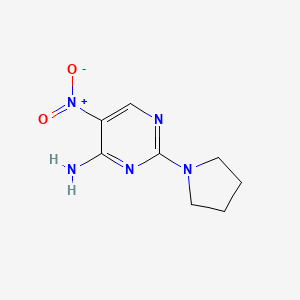

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group at the 5-position and a pyrrolidine ring at the 2-position

Mecanismo De Acción

Target of Action

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes .

Mode of Action

It’s worth noting that the pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

2-aminopyrimidine derivatives have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may affect the biochemical pathways of these organisms.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

2-aminopyrimidine derivatives have been reported to exhibit quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Action Environment

It’s worth noting that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine are not fully understood due to the lack of specific studies on this compound. Based on its structural components, we can infer some potential interactions. The pyrrolidine ring is known to interact with various enzymes and proteins . The nitro group can undergo reduction reactions, potentially interacting with reductase enzymes. The amine group can participate in acid-base reactions and form hydrogen bonds with other biomolecules.

Cellular Effects

Compounds containing pyrrolidine rings have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects

Molecular Mechanism

It is known that pyrrolidine derivatives can act as antagonists of various receptors and inhibit a wide range of enzymes . The nitro group can be reduced to an amino group, potentially affecting the redox state of the cell.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and amidines.

Substitution with Pyrrolidine: The substitution at the 2-position with a pyrrolidine ring can be carried out through nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for nitration and substitution steps to enhance reaction efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Pyrrolidine, suitable leaving groups like halides.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 5-Amino-2-(pyrrolidin-1-yl)pyrimidin-4-amine.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Hydrolysis: Corresponding carboxylic acids or amides.

Aplicaciones Científicas De Investigación

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the effects of nitro and pyrrolidine substitutions on biological activity.

Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyrrolidin-1-yl)pyrimidine: Lacks the nitro group, which may result in different biological activities.

5-Nitro-2-(morpholin-1-yl)pyrimidin-4-amine: Contains a morpholine ring instead of a pyrrolidine ring, which can affect its chemical and biological properties.

Uniqueness

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is unique due to the presence of both a nitro group and a pyrrolidine ring, which can confer specific reactivity and biological activity not seen in similar compounds. The combination of these functional groups can enhance its potential as a versatile scaffold in drug discovery and other scientific research applications.

Actividad Biológica

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound contains a pyrimidine ring substituted with a nitro group and a pyrrolidine moiety. The presence of these functional groups is crucial for its biological activity. The nitro group can enhance the compound's reactivity, while the pyrrolidine ring contributes to its ability to interact with various biological targets.

Target Receptors

Research indicates that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, including 5-nitro variants, may act as antagonists of the vanilloid receptor 1 (TRPV1) and modulators of the insulin-like growth factor 1 receptor (IGF-1R) . These interactions suggest potential applications in pain management and metabolic disorders.

Biochemical Pathways

Studies have shown that 2-aminopyrimidine derivatives exhibit antitrypanosomal and antiplasmodial activities, indicating their potential against diseases such as Chagas disease and malaria . The biochemical interactions are likely mediated through inhibition of specific enzymes or modulation of receptor activity.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. In vitro studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative pathogens. The minimum inhibitory concentration (MIC) values indicate effective antibacterial action, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

There is emerging evidence that compounds containing pyrrolidine rings can exhibit anticancer effects. For instance, structural analogs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Study on Antimicrobial Activity

A recent study evaluated the antibacterial effects of several pyrimidine derivatives, including this compound. The results indicated that this compound had significant activity against E. coli and S. aureus, with MIC values ranging from 0.0039 to 0.025 mg/mL . This positions it as a potential candidate for developing new antibiotics.

Research on Anticancer Effects

In another study focusing on pyrrolidine derivatives, it was found that certain modifications enhanced their cytotoxicity against cancer cell lines. The presence of the nitro group in this compound may play a role in increasing its efficacy against cancer cells by promoting reactive oxygen species (ROS) generation .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(Pyrrolidin-1-yl)pyrimidine | Lacks nitro group | Moderate antibacterial activity |

| 5-Nitro-2-(morpholin-1-yl)pyrimidin-4-amine | Morpholine instead of pyrrolidine | Different pharmacological profile |

The comparison highlights that the presence of both a nitro group and a pyrrolidine ring in this compound may confer unique biological activities not observed in similar compounds.

Propiedades

IUPAC Name |

5-nitro-2-pyrrolidin-1-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c9-7-6(13(14)15)5-10-8(11-7)12-3-1-2-4-12/h5H,1-4H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSCQRMHTTVJGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C(=N2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.